2-Ethoxy-6,7-difluoroquinoxaline
CAS No.:
Cat. No.: VC15968968
Molecular Formula: C10H8F2N2O
Molecular Weight: 210.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8F2N2O |
|---|---|
| Molecular Weight | 210.18 g/mol |
| IUPAC Name | 2-ethoxy-6,7-difluoroquinoxaline |
| Standard InChI | InChI=1S/C10H8F2N2O/c1-2-15-10-5-13-8-3-6(11)7(12)4-9(8)14-10/h3-5H,2H2,1H3 |
| Standard InChI Key | DOEWNAYXZWMVNS-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=NC2=CC(=C(C=C2N=C1)F)F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The quinoxaline scaffold consists of a benzene ring fused to a pyrazine ring. In 2-ethoxy-6,7-difluoroquinoxaline, the ethoxy group (-OCH₂CH₃) occupies position 2, while fluorine atoms are located at positions 6 and 7 (Figure 1). The numbering follows IUPAC conventions, with the pyrazine nitrogen atoms at positions 1 and 4. The fluorine atoms introduce electron-withdrawing effects, reducing electron density in the aromatic system, while the ethoxy group provides steric bulk and moderate electron donation through resonance .
Synthesis and Manufacturing
Alternative Routes
Physical and Chemical Properties
Spectroscopic Characterization
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¹H NMR (CDCl₃): δ 1.33–1.36 (t, J = 8.0 Hz, 3H, CH₃), 4.23–4.29 (q, J = 8.0, 16.0 Hz, 2H, OCH₂), 7.24–8.80 (m, 4H, aromatic) .
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¹³C NMR: Signals at δ 162.1 (C-F), 148.9 (C-O), and 14.2 (CH₃) .
Thermodynamic Data
| Property | Value |
|---|---|
| Melting Point | 142–144°C |
| Solubility (H₂O) | <0.1 mg/mL |
| logP (Octanol/Water) | 2.8 ± 0.3 |
| pKa | 3.9 (quinoxaline N) |
Data extrapolated from analogs .
Applications and Research Findings
Materials Science
In organic photovoltaics, fluorinated quinoxalines serve as electron-deficient building blocks. Polymers incorporating 2-ethoxy-6,7-difluoroquinoxaline exhibit power conversion efficiencies (PCE) of 8.5% due to enhanced charge mobility and reduced recombination .
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